2-(5-bromo-2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-(5-bromo-2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a benzyl group substituted with bromo and methoxy groups at the 5th and 2,4 positions respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a fused double-ring system consisting of a benzene ring and a pyridine ring. The benzyl group with bromo and methoxy substituents would add complexity to the structure .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The bromo group is a good leaving group, so it might undergo nucleophilic substitution reactions. The methoxy groups might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group might increase its molecular weight and decrease its volatility compared to the parent isoquinoline. The methoxy groups might influence its polarity and solubility .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-10-18(22-2)16(19)9-15(17)12-20-8-7-13-5-3-4-6-14(13)11-20/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLRKYDDTUCVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3=CC=CC=C3C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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